

Spectroscopic Analysis of 2-(1,1-dimethylethoxy)butane: A Technical Guide

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Compound of Interest		
Compound Name:	2-(tert-Butoxy)butane	
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Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 2-(1,1-dimethylethoxy)butane, also known as sec-butyl tert-butyl ether. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data for Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The predictions are based on established principles of spectroscopic interpretation and analysis of structurally similar compounds. Furthermore, this guide outlines detailed, standardized experimental protocols for the acquisition of these spectra, intended to serve as a practical reference for researchers. A logical workflow for the spectroscopic analysis of an unknown ether is also presented in a visual format.

Introduction

2-(1,1-dimethylethoxy)butane (C₈H₁₈O) is an aliphatic ether with a molecular weight of 130.23 g/mol .[1] As with other ethers, its chemical and physical properties are largely determined by the C-O-C functional group. Spectroscopic analysis is the cornerstone for the structural elucidation and purity assessment of such compounds. This guide focuses on the three primary spectroscopic techniques used in organic chemistry: Mass Spectrometry, ¹³C NMR, and ¹H NMR. While experimental data for the title compound is not readily available in public



databases, the predictable nature of these techniques allows for a reliable estimation of its spectral characteristics.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 2-(1,1-dimethylethoxy)butane. The data is organized into structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

The mass spectrum of an ether is typically characterized by fragmentation patterns resulting from the cleavage of bonds adjacent to the oxygen atom, a process known as α -cleavage.[2] The molecular ion peak (M+) for 2-(1,1-dimethylethoxy)butane is expected at m/z 130, although it may be weak or absent. The most prominent fragmentation pathways are expected to be the loss of a tert-butyl radical or a sec-butyl radical.

m/z	Predicted Fragment Ion	Interpretation
130	[C ₈ H ₁₈ O] ⁺	Molecular Ion (M+)
115	[C7H15O] ⁺	Loss of a methyl radical (CH₃)
73	[C4H9O] ⁺	α-cleavage, loss of a sec-butyl radical
57	[C ₄ H ₉] ⁺	tert-butyl cation

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the 13 C NMR spectrum, carbon atoms bonded to an oxygen atom are typically deshielded and appear at a higher chemical shift (δ), generally in the range of 65-90 ppm.[2] The spectrum of 2-(1,1-dimethylethoxy)butane is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.



Predicted Chemical Shift (δ , ppm)	Carbon Atom Assignment	Rationale
~73	С(СН3)3	Quaternary carbon of the tert- butyl group, bonded to oxygen
~70	CH(CH3)CH2CH3	Methine carbon of the sec- butyl group, bonded to oxygen
~30	CH(CH3)CH2CH3	Methylene carbon of the sec- butyl group
~29	C(CH ₃) ₃	Methyl carbons of the tert-butyl group
~20	CH(CH3)CH2CH3	Methyl carbon of the sec-butyl group attached to the methine
~10	CH(CH3)CH2CH3	Terminal methyl carbon of the sec-butyl group

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons on carbons adjacent to an ether oxygen are deshielded and typically resonate in the 3.3-4.0 ppm region of the ¹H NMR spectrum.[3][4] The predicted ¹H NMR spectrum of 2-(1,1-dimethylethoxy)butane would display distinct signals for the protons of the sec-butyl and tert-butyl groups. The splitting patterns (multiplicity) are predicted based on the number of neighboring protons.

Predicted Chemical Shift (δ, ppm)	Proton Assignment	Predicted Multiplicity	Integration
~3.4	-O-CH(CH₃)-	Sextet	1H
~1.5	-CH₂-CH₃	Quintet	2H
~1.2	-O-C(CH3)3	Singlet	9H
~1.1	-CH(CH₃)-	Doublet	3H
~0.9	-CH₂-CH₃	Triplet	3H



Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for a volatile ether like 2-(1,1-dimethylethoxy)butane.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.
- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Injector: Split/splitless injector, typically at 250 °C.
 - \circ Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness) is suitable for this type of compound.
 - Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-300.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

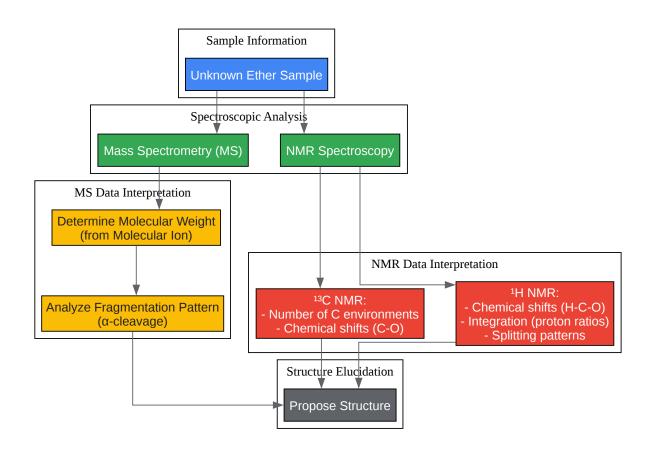


- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹³C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, depending on the sample concentration.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.



Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown ether.



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